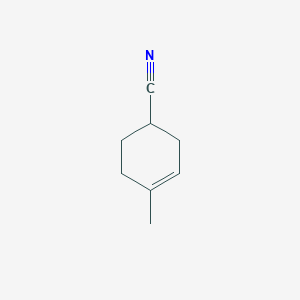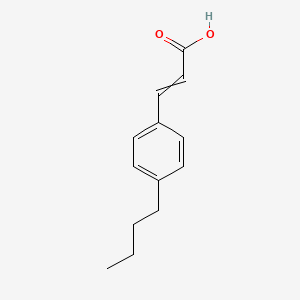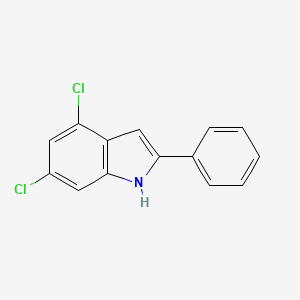
4,6-Dichloro-2-phenyl-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Dichloro-2-phenyl-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in various natural products and pharmaceuticals. The presence of chlorine atoms at positions 4 and 6, along with a phenyl group at position 2, makes this compound unique and potentially useful in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloro-2-phenyl-1H-indole typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This process involves the reaction of phenylhydrazine with a suitable ketone or aldehyde in the presence of an acid catalyst. For this compound, the starting materials would include 4,6-dichlorophenylhydrazine and a phenyl-substituted ketone .
Industrial Production Methods: Industrial production of this compound may involve optimizing the Fischer indole synthesis for large-scale operations. This includes using continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of green chemistry principles, such as solvent-free conditions or recyclable catalysts, can make the process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions: 4,6-Dichloro-2-phenyl-1H-indole can undergo various chemical reactions, including:
Electrophilic Substitution: Due to the electron-rich nature of the indole ring, it readily undergoes electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Nucleophilic Substitution: The chlorine atoms at positions 4 and 6 can be replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Electrophilic Substitution: Halogens (e.g., Br2), nitrating agents (e.g., HNO3), sulfonating agents (e.g., SO3).
Oxidation: Strong oxidizing agents (e.g., KMnO4, CrO3).
Nucleophilic Substitution: Amines, thiols, under basic or acidic conditions.
Major Products Formed:
Electrophilic Substitution: Halogenated, nitrated, or sulfonated indole derivatives.
Oxidation: Quinoline derivatives.
Nucleophilic Substitution: Amino or thio-substituted indole derivatives.
Applications De Recherche Scientifique
4,6-Dichloro-2-phenyl-1H-indole has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4,6-Dichloro-2-phenyl-1H-indole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects . The exact molecular targets and pathways can vary based on the specific biological activity being investigated .
Comparaison Avec Des Composés Similaires
2-Phenylindole: Lacks chlorine atoms, making it less reactive in certain chemical reactions.
4,6-Dichloroindole: Lacks the phenyl group, which may reduce its biological activity.
5-Chloro-2-phenylindole: Has a single chlorine atom, leading to different reactivity and biological properties.
Uniqueness: 4,6-Dichloro-2-phenyl-1H-indole is unique due to the presence of both chlorine atoms and a phenyl group, which can enhance its reactivity and biological activity compared to similar compounds. This makes it a valuable compound for various scientific and industrial applications .
Propriétés
Formule moléculaire |
C14H9Cl2N |
|---|---|
Poids moléculaire |
262.1 g/mol |
Nom IUPAC |
4,6-dichloro-2-phenyl-1H-indole |
InChI |
InChI=1S/C14H9Cl2N/c15-10-6-12(16)11-8-13(17-14(11)7-10)9-4-2-1-3-5-9/h1-8,17H |
Clé InChI |
ROXDYGODHLKKJD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC3=C(N2)C=C(C=C3Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(6-methylpyridin-2-yl)-N-[(E)-(4-nitrophenyl)methylideneamino]imidazole-4-carboxamide](/img/structure/B14111671.png)
![2-(2-Hydroxyethyl)-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14111672.png)
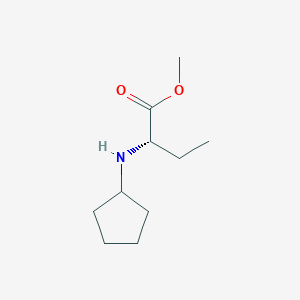
![[6-Ethoxy-5-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl] 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B14111685.png)

![1-(3-Ethoxyphenyl)-2-(2-methoxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14111691.png)

![2-[2-(4-Methoxyphenyl)ethyl]-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14111707.png)

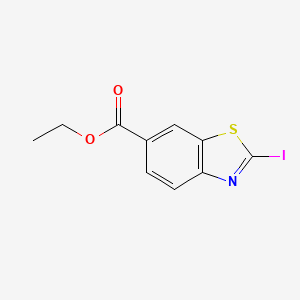
![1-(4-Hydroxyphenyl)-7-methyl-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14111721.png)
![Tribicyclo[2.2.1]hept-2-ylmethanol](/img/structure/B14111729.png)
